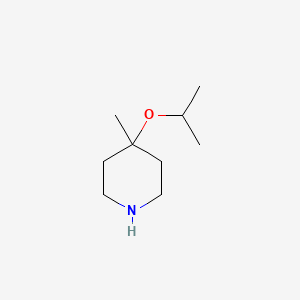

4-Isopropoxy-4-methylpiperidine

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Synthetic Methodologies

The history of piperidine chemistry began in 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Early synthetic efforts often relied on the hydrogenation of pyridine (B92270) precursors, a method still used industrially today, typically employing catalysts like molybdenum disulfide. nih.govwikipedia.org Over the decades, synthetic methodologies have evolved dramatically from these foundational techniques. Chemists have developed a multitude of strategies to construct the piperidine ring with increasing complexity and control. nih.gov Modern methods focus on stereoselectivity, enabling the precise arrangement of substituents on the ring, which is crucial for biological activity. nih.gov Techniques such as intramolecular cyclization reactions, including oxidative amination of alkenes and radical cascades, represent the forefront of creating highly substituted piperidines. nih.gov

Strategic Importance of Highly Substituted Piperidine Derivatives in Chemical Research

The strategic value of highly substituted piperidines lies in their prevalence across numerous classes of pharmaceuticals and agrochemicals. lifechemicals.comajchem-a.com The addition of substituents to the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. researchgate.net These features provide a three-dimensional character that is often more advantageous for interacting with biological targets than flat aromatic rings. lifechemicals.com

Specifically, 4,4-disubstituted piperidines, the subclass to which 4-Isopropoxy-4-methylpiperidine belongs, have been identified as a potent class of compounds in various research areas. Studies have demonstrated their potential as analgesic agents and as inhibitors of the influenza H1N1 virus, highlighting the importance of this specific substitution pattern. nih.govnih.gov The substitution at the 4-position can significantly influence the molecule's interaction with biological targets, and the geminal-disubstitution (two substituents at the same position) can provide steric hindrance that may improve metabolic stability.

Overview of the Research Landscape for this compound and Related Structural Motifs

The research landscape for this compound itself appears to be that of a specialized chemical intermediate rather than a widely studied end-product. It is available from chemical suppliers, indicating its use in synthesis. bldpharm.com001chemical.com

However, the broader structural motif of 4-alkoxy-4-alkylpiperidines is an active area of investigation. Research into related compounds, such as 4,4-disubstituted piperidines, shows significant activity in developing new therapeutic agents. nih.govnih.gov For example, the synthesis of various alkoxy-substituted piperidinobenzylidene malononitriles has been explored for applications in nonlinear optical materials. vjs.ac.vn Furthermore, the synthesis of N-benzyl 4,4-disubstituted piperidines has yielded potent inhibitors of the influenza virus by targeting the hemagglutinin protein. nih.gov These examples underscore the general interest in the 4,4-disubstituted piperidine scaffold as a template for creating novel functional molecules.

Chemical Properties of this compound

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1370601-59-4 | bldpharm.com001chemical.com |

| Molecular Formula | C9H19NO | - |

| Molecular Weight | 157.25 g/mol | - |

| IUPAC Name | This compound | bldpharm.com |

| Canonical SMILES | CC(C)OC1(CCNCC1)C | - |

| Physical Description | Not specified, likely a liquid or low-melting solid | - |

Note: Some properties are calculated based on the chemical structure and may not have been experimentally determined.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-methyl-4-propan-2-yloxypiperidine |

InChI |

InChI=1S/C9H19NO/c1-8(2)11-9(3)4-6-10-7-5-9/h8,10H,4-7H2,1-3H3 |

InChI Key |

RAJHSMHREVLUKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(CCNCC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropoxy 4 Methylpiperidine and Its Precursors

Direct Synthesis of 4-Isopropoxy-4-methylpiperidine

Direct synthesis methods aim to construct the piperidine (B6355638) ring with the isopropoxy and methyl groups already positioned at the C-4 carbon.

Cyclization Reactions for Piperidine Ring Formation with Isopropoxy and Methyl Substituents

The formation of the piperidine skeleton is a cornerstone of heterocyclic chemistry. Various cyclization strategies exist, although creating a quaternary center with two different oxygen- and carbon-linked substituents in one step is complex.

Aza-Prins Cyclization: This reaction type is a well-established method for building piperidine rings. It typically involves the cyclization of homoallylic amines with an aldehyde. rasayanjournal.co.in In a modified approach, epoxides can react with homoallylic amines, mediated by a Lewis acid like Niobium(V) chloride (NbCl5), to form 4-halopiperidine derivatives. rasayanjournal.co.in While this directly yields a 4-substituted piperidine, adapting it to directly install both a methyl and an isopropoxy group would require a custom, highly specialized starting material, such as a homoallylic amine derived from an isopropoxy-containing epoxide.

Dieckmann Cyclization: This intramolecular condensation of a diester can be used to form piperidinones, which are precursors to substituted piperidines. core.ac.uk A synthetic route could be envisioned starting from a β-amino ester, which is then acylated with a malonyl derivative. The subsequent intramolecular cyclization would yield a piperidine-2,4-dione. core.ac.uk To apply this to the target molecule, the starting amino ester would need to incorporate the methyl and isopropoxy groups at the appropriate position, making the precursor synthesis challenging.

Radical Cyclization: A 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. acs.org This method offers stereochemical control but would require significant adaptation of starting materials to achieve the specific 4-isopropoxy-4-methyl substitution pattern.

Functional Group Interconversions on Piperidine Scaffolds to Incorporate Isopropoxy Group

A more practical and common approach is to perform chemical transformations on a pre-formed piperidine ring. The most direct method involves the etherification of a 4-hydroxy-4-methylpiperidine precursor.

Williamson Ether Synthesis: This classic method is the most straightforward route for forming the ether linkage. It involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.com In this context, the key precursor, 4-hydroxy-4-methylpiperidine (or its N-protected form), is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophile then attacks an isopropyl halide (e.g., isopropyl bromide) in an SN2 reaction to yield this compound. masterorganicchemistry.com The choice of base is critical; sodium hydride (NaH) is commonly used to deprotonate alcohols effectively. youtube.com Phenols, being more acidic, can be deprotonated with weaker bases like sodium hydroxide (B78521) (NaOH). youtube.com

Table 1: Williamson Ether Synthesis for this compound

| Precursor | Reagent 1 | Reagent 2 | Product | Mechanism |

|---|

Synthesis of Key Precursors and Intermediates

The availability of suitable starting materials is crucial for the successful synthesis of this compound.

Preparation of Methylpiperidine Derivatives

Various methyl-substituted piperidines serve as foundational precursors.

4-Methylpiperidine (B120128): This compound can be synthesized via the hydrogenation of 4-methylpyridine (B42270). This reaction can be performed using hydrogen gas in water at elevated temperature and pressure, yielding the product in excellent yields. chemicalbook.com

N-Methyl-4-piperidone: This is a versatile intermediate used in the synthesis of many piperidine derivatives. ugm.ac.idresearchgate.net It can be prepared through methods like the Claisen-Schmidt condensation reaction under alkaline conditions. researchgate.net

4-Hydroxy-1-methylpiperidine (N-Methyl-4-piperidinol): This key precursor for the Williamson ether synthesis is typically prepared by the reduction of N-methyl-4-piperidone. chemicalbook.com The reduction can be achieved using various reducing agents, including catalytic hydrogenation. chemicalbook.com It is used as a reactant in the synthesis of various biologically active molecules. sigmaaldrich.com

Table 2: Synthesis of Key Methylpiperidine Precursors

| Product | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 4-Methylpiperidine | 4-Methylpyridine | Hydrogen, Water, 100°C | chemicalbook.com |

| N-Methyl-4-piperidinol | N-Methyl-4-piperidone | Hydrogen, Catalyst (e.g., Complex 1), THF | chemicalbook.com |

Introduction of the Isopropoxy Moiety in Precursor Molecules

The critical step of adding the isopropoxy group is typically achieved via etherification of a hydroxyl precursor.

Etherification of 4-Hydroxy-4-methylpiperidine: As detailed in section 2.1.2, the Williamson ether synthesis is the primary method. The reaction's success hinges on the SN2 mechanism, which works best with primary or methyl halides. masterorganicchemistry.com Since the target involves an isopropyl group (a secondary alkyl group), the choice of the electrophile is an isopropyl halide. The nucleophile is the alkoxide of 4-hydroxy-4-methylpiperidine. Care must be taken as secondary alkyl halides can also lead to elimination side-products. masterorganicchemistry.com

Mitsunobu Reaction: An alternative to the Williamson synthesis is the Mitsunobu reaction. This method allows for the conversion of alcohols to various functional groups, including ethers. It typically involves reacting the alcohol with a phenol (B47542) (or another nucleophile) in the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com This could be adapted to couple 4-hydroxy-4-methylpiperidine with isopropanol, though it is a more complex, multi-reagent system.

Strategies for Stereoselective Introduction of Substituents at Piperidine C-4 Position

Achieving stereocontrol at a quaternary center like the C-4 position of the target molecule is a significant synthetic challenge. Modern synthetic methods offer potential solutions.

Catalyst-Controlled C-H Functionalization: Recent advances have shown that rhodium-catalyzed C-H insertion reactions can be used to functionalize piperidines site-selectively. researchgate.netnih.gov The regioselectivity (i.e., which C-H bond reacts) can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.gov For example, specific rhodium catalysts can direct functionalization to the C-4 position, overriding the electronic preference for the C-2 position. researchgate.netnih.gov This strategy could potentially be used to introduce one of the substituents at C-4 with high stereoselectivity.

Stereoselective Cyclization: Developing a modular and stereoselective synthesis is key. Gold-catalyzed cyclization of N-homopropargyl amides can lead to piperidin-4-ols with excellent diastereoselectivity. nih.gov This approach allows for the creation of chiral piperidine structures from readily available chiral starting materials. nih.gov

Ring Opening/Ring Closing Protocols: A novel approach involves the oxidative cleavage of the double bond in cyclic olefins like cyclopentenes to form diformyl intermediates. A subsequent ring-closing step via reductive amination with a chiral amine can lead to the formation of substituted piperidines through ring expansion, with the final stereochemistry being controlled by the process. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-4-methylpiperidine |

| N-Methyl-4-piperidone |

| 4-Methylpiperidine |

| 4-Methylpyridine |

| Isopropyl bromide |

| Sodium hydride |

| Sodium hydroxide |

| Niobium(V) chloride |

| N-Methyl-4-piperidinol |

| Triphenylphosphine |

| Diethyl azodicarboxylate |

| 4-Methylene piperidine |

| N-tert-butoxycarbonyl-piperidone |

| Methyl triphenyl phosphonium (B103445) bromide |

| Piperidine |

Catalytic and Reagent-Based Approaches in Synthesis

The construction of this compound can be logically divided into two primary synthetic operations: the formation of the 4-methylpiperidine ring bearing a hydroxyl group at the C4 position, and the subsequent etherification of this tertiary alcohol. The approaches to these steps are often reliant on specific catalytic systems and reagents to achieve desired efficiency and selectivity.

Role of Transition Metal Catalysis in Piperidine Synthesis

Transition metal catalysis is a powerful tool for the synthesis of piperidine rings, offering routes that are often more efficient and selective than classical methods. While direct synthesis of this compound via a single catalytic step is not commonly reported, the synthesis of its crucial precursor, 4-hydroxy-4-methylpiperidine or its N-protected derivatives, is well-established and frequently employs transition metals.

One of the most prevalent methods for piperidine synthesis is the hydrogenation of corresponding pyridine (B92270) derivatives. dtic.mil For instance, 4-methylpyridine can be hydrogenated to 4-methylpiperidine using catalysts like nickel, often at elevated temperatures and pressures. dtic.milchemicalbook.com More advanced catalytic systems involving rhodium, ruthenium, palladium, and iridium have been developed to effect these transformations under milder conditions and with greater stereoselectivity. pearson.com For example, heterogeneous catalysts such as rhodium on carbon (Rh/C) have been shown to effectively hydrogenate pyridines in water under moderate pressure. libretexts.org

A general route to the key intermediate, a 4-hydroxy-4-substituted piperidine, involves the catalytic hydrogenation of an N-benzyl-4-hydroxy-4-aryl or alkyl-piperidine precursor, followed by debenzylation, often using a palladium catalyst. prepchem.com Furthermore, transition metals like nickel are instrumental in intramolecular cycloadditions, which can form the piperidine ring. These catalyzed cycloadditions can proceed under mild conditions where traditional thermal methods like the Diels-Alder reaction might fail. williams.edu This approach is particularly useful for creating fused ring systems and introducing quaternary centers, a feature of the target molecule. williams.edu

The following table summarizes various transition metal catalysts used in the synthesis of piperidine derivatives, which are precursors to this compound.

| Catalyst | Reaction Type | Precursor Type | Product Type | Reference |

| Nickel | Hydrogenation | Pyridine | Piperidine | dtic.mil |

| Palladium on Charcoal | Hydrogenolysis | N-benzyl-4-hydroxypiperidine | 4-Hydroxypiperidine | prepchem.com |

| Rhodium on Carbon | Hydrogenation | Pyridine | Piperidine | libretexts.org |

| Ruthenium Complexes | Hydrogenation | Pyridine Derivatives | Substituted Piperidines | pearson.com |

| Iridium Complexes | Hydrogenation | Pyridine Derivatives | Substituted Piperidines | pearson.com |

| Nickel(0) complexes | Intramolecular [4+2] Cycloaddition | Dienynes | Bicyclic Piperidine Precursors | williams.edu |

Application of Specific Reagents for Isopropoxy Group Formation

The formation of the isopropoxy group on the tertiary carbon of the 4-hydroxy-4-methylpiperidine precursor is a challenging synthetic step. The classical Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is often inefficient for tertiary alcohols due to competing elimination reactions. masterorganicchemistry.comwikipedia.org The alkoxide, being a strong base, can promote the E2 elimination of the alkyl halide to form an alkene rather than the desired ether via an SN2 reaction. jk-sci.com

To overcome this limitation, several strategies and specific reagents can be employed. One approach is to use a less hindered isopropylating agent or to activate the hydroxyl group differently. Instead of a simple alkyl halide, reagents like isopropyl tosylate or mesylate can be used, which contain better leaving groups. wikipedia.org

Another strategy involves modifying the reaction conditions. The use of a strong, non-nucleophilic base to form the alkoxide, in conjunction with a suitable solvent, can favor substitution over elimination. Bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. masterorganicchemistry.comjk-sci.com Phase-transfer catalysis has also been shown to improve the efficiency of Williamson ether synthesis. numberanalytics.com

Given the challenges with tertiary alcohols, alternative etherification methods are often considered:

Acid-catalyzed dehydration: While typically used to form ethers from primary alcohols, under carefully controlled conditions with an excess of isopropanol, it could potentially be used, although the formation of elimination byproducts is a significant risk with tertiary alcohols. libretexts.orgjove.com

Reaction with diazo compounds: Diazoalkanes can be used to alkylate alcohols, but these reagents are often hazardous and may not be suitable for large-scale synthesis. researchgate.net

Alkylation with epoxides: The reaction of the alcohol with an epoxide, such as propylene (B89431) oxide, under acidic or basic conditions can form an ether linkage, though this would introduce a hydroxypropyl group rather than a simple isopropyl group. researchgate.net

A plausible and effective method for the isopropylation of 4-hydroxy-4-methylpiperidine would involve the deprotonation of the tertiary alcohol with a strong base like sodium hydride, followed by reaction with 2-bromopropane (B125204) or isopropyl tosylate in an aprotic solvent.

The table below outlines common reagents for ether synthesis, with considerations for their application in forming the isopropoxy group on a tertiary alcohol.

| Reagent System | Reaction Type | Substrate | Key Considerations | Reference |

| Sodium Hydride (NaH) / 2-Bromopropane | Williamson Ether Synthesis | Tertiary Alcohol | Prone to E2 elimination; requires careful control of conditions. | masterorganicchemistry.comjk-sci.com |

| Sodium Hydride (NaH) / Isopropyl Tosylate | Williamson Ether Synthesis | Tertiary Alcohol | Tosylate is a better leaving group, potentially improving yield over halide. | wikipedia.org |

| Sulfuric Acid (H₂SO₄) / Isopropanol | Acid-Catalyzed Dehydration | Tertiary Alcohol | High risk of alkene formation as the major product. | libretexts.org |

| Indium Triflate / Isopropyl Diazoacetate | Catalytic Alkylation | Tertiary Alcohol | Milder conditions, but diazo compounds can be hazardous. | researchgate.net |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound offers several opportunities to incorporate these principles, both in the formation of the piperidine ring and in the subsequent etherification.

For the synthesis of the piperidine core, green approaches focus on catalysis and the use of environmentally benign solvents. The catalytic hydrogenation of pyridines, for example, can be performed in water, which is a significant improvement over volatile organic solvents. libretexts.org The use of heterogeneous catalysts, which can be easily recovered and reused, also aligns with green chemistry principles. alfa-chemistry.com

In the context of etherification, traditional methods like the Williamson synthesis often generate stoichiometric amounts of salt byproducts. numberanalytics.com Greener alternatives are actively being researched. These include:

Catalytic Williamson Ether Synthesis (CWES): This approach uses weak alkylating agents like alcohols or esters at high temperatures with a catalytic amount of a base, reducing salt waste. acs.org

Solvent-free reactions: Performing reactions without a solvent, or using greener solvents like ionic liquids or supercritical CO₂, can significantly reduce waste and environmental impact. alfa-chemistry.comacs.orggoogle.com For instance, a solvent-free method for ether synthesis using aldehydes and silanes with a silver salt catalyst has been reported. google.com

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption. numberanalytics.comalfa-chemistry.com

Replacing hazardous reagents is another key aspect. For example, piperidine itself is a controlled substance in some jurisdictions, making the use of less toxic alternatives like 4-methylpiperidine in related synthetic steps a potential advantage. researchgate.netscielo.org.mx Furthermore, developing catalytic systems that can directly use alcohols as alkylating agents without converting them to halides or sulfonates is a major goal in green chemistry. acs.org

The following table highlights some green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Starting material selection | Synthesis from bio-based precursors (if available). | |

| Atom Economy | Reaction design | Catalytic additions and cycloadditions that incorporate all atoms into the product. | williams.edu |

| Use of Safer Solvents | Solvent selection | Using water as a solvent for hydrogenation reactions. | libretexts.org |

| Design for Energy Efficiency | Reaction conditions | Microwave-assisted synthesis to reduce reaction times and energy input. | numberanalytics.comalfa-chemistry.com |

| Use of Catalysis | Reagent selection | Employing recoverable heterogeneous catalysts or catalytic amounts of reagents instead of stoichiometric ones. | alfa-chemistry.comacs.org |

| Reduction of Derivatives | Process simplification | Direct functionalization of C-H bonds to avoid protection/deprotection steps. | |

| Safer Chemistry for Accident Prevention | Reagent choice | Avoiding highly toxic or explosive intermediates like certain diazo compounds. | researchgate.net |

Chemical Reactivity and Transformational Chemistry of 4 Isopropoxy 4 Methylpiperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in a range of chemical reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine of 4-isopropoxy-4-methylpiperidine can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's steric and electronic properties, which is a common strategy in the development of new chemical entities.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is crucial to neutralize the acid generated during the reaction, thus preventing the formation of the unreactive ammonium (B1175870) salt and driving the reaction to completion. Common bases used for this purpose include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). For instance, the reaction with benzyl (B1604629) bromide in the presence of a base would yield the corresponding N-benzyl derivative. The general conditions for N-alkylation of piperidines often involve stirring the piperidine with the alkyl halide and a base at room temperature or with gentle heating. researchgate.netchemicalbook.com

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride. chemrevise.orgkhanacademy.org These reactions are generally vigorous and proceed readily due to the high reactivity of the acylating agents. chemrevise.org When an acyl chloride is used, a base such as pyridine (B92270) or triethylamine is often added to scavenge the hydrochloric acid (HCl) byproduct. pressbooks.pub The resulting N-acylpiperidines are important intermediates in various synthetic pathways.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Analogs

| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |

| Piperidine | Benzyl bromide | K₂CO₃ | DMF | N-Benzylpiperidine | High | chemicalbook.com |

| Piperidine | Ethyl bromide | - | Acetonitrile | N-Ethylpiperidine | - | researchgate.net |

| 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 1-Benzyl-4-piperidone | 89.28% | chemicalbook.com |

| Ethanoyl chloride | Ethanol (B145695) | - | - | Ethyl ethanoate | - | studymind.co.uk |

| Propanoyl chloride | Ethylamine | - | - | N-ethylpropanamide | - | studymind.co.uk |

Amine-Based Transformations and Derivatization

Role as a Deprotecting Reagent in Organic Synthesis (e.g., Fmoc removal from amino acids if the methyl analogue is used as a model)

In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group for the α-amino group of amino acids. nih.govgenscript.com Its removal, or deprotection, is a critical step and is typically achieved using a secondary amine base. nih.govpeptide.com Piperidine is the most common reagent for this purpose; however, its toxicity and regulatory status have prompted the search for alternatives. libretexts.org

4-Methylpiperidine (B120128), a close structural analog of this compound, has been successfully investigated as an effective reagent for Fmoc deprotection. libretexts.org The mechanism of Fmoc removal involves a two-step process initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by the secondary amine, followed by a β-elimination to release the free amine of the amino acid and dibenzofulvene (DBF). nih.govresearchgate.net The secondary amine then acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct. nih.govpeptide.com

Studies have shown that 4-methylpiperidine can be used interchangeably with piperidine, yielding peptides of similar purity and in comparable yields. libretexts.org The reaction rates for Fmoc deprotection with methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methylpiperidine. libretexts.org This suggests that the position of the methyl group influences the reactivity, with the 4-substituted analog being the most efficient among the methylpiperidines. Given the structural and electronic similarities, it is expected that this compound would also function as an effective Fmoc deprotection reagent.

Table 2: Comparison of Deprotection Reagents in Fmoc Solid-Phase Peptide Synthesis

| Deprotection Reagent | Concentration | Solvent | Efficacy | Reference |

| Piperidine | 20% (v/v) | DMF | Standard, effective | nih.govgenscript.com |

| 4-Methylpiperidine | 20% (v/v) | DMF | Comparable to piperidine | libretexts.org |

| Piperazine | 20% (v/v) | DMF | Comparable to piperidine | total-synthesis.com |

| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF | Faster than piperidine alone | peptide.com |

Reactivity of the Isopropoxy Group

The isopropoxy group in this compound is an ether linkage, which is generally a stable functional group. peptide.comlibretexts.org However, under specific conditions, it can undergo cleavage and other transformations.

Ether Cleavage Reactions

The cleavage of the C-O bond in ethers typically requires strong acidic conditions. libretexts.orgchemistrysteps.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The subsequent step depends on the structure of the ether and the reaction conditions.

For a secondary ether like the isopropoxy group, the cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism. libretexts.orglibretexts.org When strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used, the reaction generally follows an Sₙ2 pathway where the halide ion acts as the nucleophile. libretexts.orgchemistrysteps.com The nucleophile will attack the less sterically hindered carbon atom. In the case of this compound, the cleavage would likely occur at the isopropyl group, yielding 4-hydroxy-4-methylpiperidine and 2-bromopropane (B125204) or 2-iodopropane.

Alternatively, strong Lewis acids such as boron tribromide (BBr₃) are highly effective reagents for ether cleavage, often under milder conditions than strong protic acids. nih.govpearson.comufp.ptgvsu.edu The mechanism involves the formation of an ether-BBr₃ adduct, which activates the C-O bond for cleavage. ufp.ptgvsu.edu For secondary alkyl ethers, the cleavage is thought to proceed via bromide transfer from the activated BBr₃ to the alkyl group. ufp.pt

Table 3: General Conditions for Ether Cleavage

| Ether Type | Reagent | Mechanism | Products | Reference |

| Primary/Secondary Alkyl Ether | HBr or HI | Sₙ2 | Alkyl halide and Alcohol | libretexts.orgchemistrysteps.com |

| Tertiary Alkyl Ether | HBr or HI | Sₙ1 | Alkyl halide and Alcohol | libretexts.org |

| Aryl Methyl Ether | BBr₃ | Bimolecular | Phenol (B47542) and Methyl bromide | nih.govgvsu.edu |

| Secondary Alkyl Ether | BBr₃ | Br⁻ transfer from adduct | Alkyl bromide and Alcohol | ufp.pt |

Transformations Involving the Isopropyl Moiety

The isopropyl group itself is generally unreactive under many synthetic conditions. However, under the harsh acidic conditions required for ether cleavage, the initially formed isopropyl cation (in an Sₙ1-type process) or the resulting isopropyl alcohol could potentially undergo further reactions. For example, elimination of water from isopropyl alcohol can lead to the formation of propene. The isopropyl group can also influence the reactivity of the molecule due to its steric bulk. genscript.com In the context of diisopropyl ether, it is noted that it can form explosive peroxides upon standing in air, a reactivity that is more pronounced than in ethyl ether due to the lability of the C-H bond adjacent to the oxygen. While this is a property of the bulk ether, it highlights a potential reactivity pathway for the isopropoxy group under specific oxidative conditions.

Transformations at the Methyl Group and Piperidine Ring Carbons

The piperidine ring and its substituents offer multiple sites for chemical modification. The reactivity of each site is influenced by electronic effects of the nitrogen atom and the steric hindrance imposed by the substituents.

The methyl group at the C4 position is generally unreactive due to its non-activated C-H bonds. However, functionalization could potentially be achieved through radical-based reactions. For instance, radical halogenation could introduce a handle for further transformations. While direct C-H functionalization of such a methyl group is challenging, its reactivity could be enhanced in the presence of suitable catalysts.

In related systems, the functionalization of piperidine rings at various positions has been achieved through strategic use of directing groups and catalysts. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertions have been employed for the site-selective functionalization of piperidine rings. nih.govresearchgate.net While these methods typically target the C-H bonds of the piperidine ring itself, the principles could potentially be adapted for the methyl group under specific conditions, although this remains an area for exploration.

The piperidine ring can undergo both oxidative and reductive transformations, altering its saturation level and introducing new functionalities.

Oxidative Transformations:

Oxidation of the piperidine ring can lead to the formation of various products, including piperidones, imines, or even pyridine derivatives through complete dehydrogenation. The outcome of the oxidation is highly dependent on the oxidant used and the substitution pattern of the piperidine ring. In the case of 4-alkyl-substituted dihydropyridines, oxidation can lead to the formation of the corresponding pyridine derivative with the loss of the alkyl group. nih.gov For this compound, a strong oxidizing agent might lead to the formation of a 4-methyl-4-isopropoxypyridinium species or ring-opened products. Milder oxidation conditions could potentially yield a piperidone by targeting a methylene (B1212753) group adjacent to the nitrogen.

Reductive Transformations:

The piperidine ring in this compound is already fully saturated, so it is not susceptible to further reduction under typical hydrogenation conditions. However, reductive processes are crucial in the synthesis of piperidine derivatives from their aromatic pyridine precursors. The industrial production of piperidine, for instance, involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. wikipedia.org A modified Birch reduction using sodium in ethanol can also be employed for this transformation. wikipedia.org These methods are fundamental for creating the piperidine core structure found in this compound.

Derivatization Strategies for the Creation of Analogs

The synthesis of analogs of this compound can be achieved by introducing substituents at various positions of the piperidine ring or by fusing other heterocyclic rings onto the piperidine core.

The synthesis of substituted piperidines is a well-explored area of organic chemistry, with numerous methods available for introducing a wide range of functional groups. nih.govresearchgate.netorganic-chemistry.orgnih.gov These strategies can be broadly categorized into two approaches: building the substituted piperidine ring from acyclic precursors or functionalizing a pre-existing piperidine scaffold.

Table 1: Potential Strategies for the Synthesis of Substituted Piperidine Derivatives Analogous to this compound

| Strategy | Description | Potential Application for this compound Analogs |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds of the piperidine ring using transition metal catalysts. nih.govresearchgate.net | Introduction of substituents at the C2, C3, or C5 positions of the piperidine ring. The regioselectivity can be controlled by the choice of catalyst and protecting group on the nitrogen. |

| Reductive Amination | Reaction of a ketone with an amine, followed by reduction of the resulting imine or enamine to form a substituted piperidine. | Synthesis of analogs with different substituents on the nitrogen atom. |

| Cyclization of Acyclic Precursors | Construction of the piperidine ring from linear molecules containing the desired substituents. | A versatile method to introduce a wide variety of substituents at different positions of the piperidine ring during the ring-forming step. |

For instance, rhodium-catalyzed C-H functionalization has been shown to be effective for the site-selective introduction of substituents onto the piperidine ring. nih.govresearchgate.net The position of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net Although the C4 position in this compound is already substituted, this methodology could be applied to introduce substituents at other positions on the ring.

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing piperidine core. This strategy can lead to the formation of complex polycyclic structures with diverse biological activities. Several methods for the annulation of heterocyclic rings onto piperidine scaffolds have been reported. whiterose.ac.uknih.govresearchgate.netrsc.org

Table 2: Examples of Annulation Strategies for the Construction of Fused Piperidine Systems

| Annulation Strategy | Reactants | Resulting Fused System | Reference |

| [4+2] Annulation | Imines and Allenes | Dihydropyridines | researchgate.net |

| Palladium-Catalyzed Annulation | 2-Tetralones and Indanones with amines | Linearly fused polycyclic piperidines | whiterose.ac.uk |

| Radical-to-Polar Annulation | Alkenes and Bifunctional Reagents | Pyrrolidines and Piperidines | nih.gov |

These annulation strategies offer a powerful means to expand the structural diversity of this compound derivatives, leading to novel chemical entities with potentially interesting properties. The choice of annulation strategy would depend on the desired fused heterocyclic system and the availability of the appropriate starting materials.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced NMR spectroscopy would be the primary tool for the complete structural assignment of 4-Isopropoxy-4-methylpiperidine. Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential.

Expected ¹H NMR Spectral Data: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the isopropoxy group's methine and methyl protons, the methyl group at the 4-position of the piperidine (B6355638) ring, and the axial and equatorial protons of the piperidine ring itself. The chemical shifts and coupling constants would be crucial in determining the conformation of the piperidine ring.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would correspond to the carbons of the isopropoxy group, the C4-methyl group, and the carbons of the piperidine ring, including the quaternary C4 carbon.

Due to the absence of experimental data, a data table for NMR chemical shifts cannot be provided at this time.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula. Fragmentation analysis, through techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by identifying characteristic fragment ions.

Expected Mass Spectrometry Data: The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected, corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the isopropoxy group, the methyl group, or cleavage of the piperidine ring.

A data table of m/z values and their corresponding fragments is not available due to the lack of experimental data.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.

Expected IR and Raman Spectral Data: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and piperidine ring protons. A prominent C-O stretching band for the ether linkage of the isopropoxy group would also be anticipated. The N-H stretching vibration of the piperidine amine would be observable, typically in the region of 3300-3500 cm⁻¹. Raman spectroscopy would be particularly useful for identifying non-polar bonds and providing a fingerprint of the molecule.

Specific vibrational frequencies cannot be tabulated without experimental spectra.

X-ray Crystallography for Solid-State Structural Determination

As no crystallographic data has been published, a table of crystal data and structure refinement parameters cannot be generated.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an effective method for purity analysis and for the identification of any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, could also be utilized for purity assessment. A suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier) would be selected to achieve optimal separation.

Without experimental work, specific retention times and chromatographic conditions cannot be detailed.

Computational and Theoretical Investigations of 4 Isopropoxy 4 Methylpiperidine

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a foundational tool in computational chemistry, offering insights into the three-dimensional structure and behavior of molecules. For 4-Isopropoxy-4-methylpiperidine, this involves creating a virtual model to predict its most stable shapes, or conformations.

Energy Minimization and Conformational Landscape Exploration

The piperidine (B6355638) ring, a six-membered saturated heterocycle, characteristically adopts a chair conformation to minimize angular and torsional strain. For this compound, two primary chair conformations are possible, distinguished by the axial or equatorial orientation of the isopropoxy and methyl groups at the C4 position.

Energy minimization calculations are employed to determine the relative stability of these conformers. These calculations systematically adjust the molecule's geometry to find the lowest energy arrangement of atoms. It is generally anticipated that the conformer with the bulky isopropoxy and methyl groups in equatorial positions would be sterically favored and thus possess lower energy. The exploration of the conformational landscape involves identifying all stable conformers and the energy barriers between them. This can be visualized on a potential energy surface, where stable conformations reside in energy minima. For instance, in related substituted piperidines, the energy difference between axial and equatorial conformers is a key determinant of the conformational equilibrium. nih.gov

| Conformer | Substituent Orientation | Predicted Relative Stability |

| Chair 1 | 4-isopropoxy (equatorial), 4-methyl (equatorial) | More Stable |

| Chair 2 | 4-isopropoxy (axial), 4-methyl (equatorial) | Less Stable |

| Chair 3 | 4-isopropoxy (equatorial), 4-methyl (axial) | Less Stable |

| Boat/Twist-Boat | - | Significantly Less Stable |

This table represents a qualitative prediction based on established principles of conformational analysis for substituted piperidines.

Stereochemical Considerations and Diastereomer Analysis

The C4 atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The synthesis of this compound would typically result in a racemic mixture unless a stereoselective method is employed.

Computational methods can be used to analyze the distinct properties of these stereoisomers. While enantiomers have identical physical properties in an achiral environment, their interaction with other chiral molecules can differ significantly. Diastereomers, which would arise if additional stereocenters were present, would have distinct physical and chemical properties that can be computationally modeled. For many piperidine derivatives, the specific stereochemistry is crucial for their biological activity. nih.gov The relative stereochemistry of substituents can be confirmed by comparing calculated and experimental NMR data. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties of a molecule.

Electronic Structure and Reactivity Predictions

Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons within the this compound molecule. researchgate.net This allows for the prediction of various properties:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. chemjournal.kz

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecular surface. For this compound, the nitrogen atom's lone pair would be a region of negative potential (nucleophilic site), while the hydrogen on the nitrogen would be a region of positive potential (electrophilic site).

Atomic Charges: Calculations can assign partial charges to each atom, offering insights into polar bonds and potential sites for intermolecular interactions.

| Calculated Property | Significance for this compound |

| HOMO Energy | Indicates the propensity to act as an electron donor (e.g., in acid-base reactions). |

| LUMO Energy | Indicates the propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Electrostatic Potential | Identifies nucleophilic (nitrogen) and electrophilic (N-H) sites. |

| Atomic Charges | Quantifies the polarity of bonds like C-N, C-O, and N-H. |

This table outlines the general application of quantum chemical calculations to a molecule like this compound.

Intermolecular Interactions and Solvation Studies

The interaction of this compound with other molecules, including solvents, can be modeled. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. These interactions are critical in determining solubility and how the molecule behaves in a biological environment.

Solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's conformation and electronic properties. nih.gov Studies on similar piperidine compounds have shown that solvation can significantly influence conformational preferences, especially for polar substituents. researchgate.netresearchgate.net For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While molecular modeling and quantum chemistry often focus on static structures, molecular dynamics (MD) simulations provide a view of how a molecule moves and flexes over time. ias.ac.in An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a series of very short time steps.

For this compound, an MD simulation could reveal:

Conformational transitions: The simulation could show the molecule flipping between different chair and boat conformations and the timescale on which these events occur.

Flexibility of substituents: The movement and rotation of the isopropoxy and methyl groups can be observed.

Interactions with solvent: In a simulated solvent box, the formation and breaking of hydrogen bonds with surrounding water or other solvent molecules can be tracked, providing detailed insight into the solvation shell.

These simulations are computationally intensive but offer invaluable information about the dynamic nature of the molecule that is not apparent from static models.

Structure-Reactivity and Structure-Property Relationship Studies (Theoretical Frameworks)

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical investigation studies focusing specifically on the chemical compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the structure-reactivity and structure-property relationships based on theoretical frameworks for this particular compound as requested. The scientific community has not published research that would allow for an in-depth analysis of its computational chemistry.

General theoretical frameworks such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are commonly used to investigate molecules with similar structural motifs (e.g., piperidine derivatives). These studies help in understanding how the three-dimensional structure of a molecule influences its reactivity and physical properties. However, without specific studies on this compound, any discussion would be speculative and fall outside the strict scope of this article.

Applications in Advanced Organic Synthesis and Materials Science

4-Isopropoxy-4-methylpiperidine as a Building Block for Complex Chemical Architectures

Role in the Synthesis of Scaffolds with Defined Stereochemistry

No specific studies detailing the use of this compound for the synthesis of scaffolds with defined stereochemistry were found. The principles of stereoselective synthesis often rely on chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms, and while piperidine (B6355638) derivatives can be chiral, there is no specific information on how the 4-isopropoxy-4-methyl substitution pattern has been exploited for this purpose. researchgate.net

Integration into Polycyclic and Heterocyclic Systems

The synthesis of polycyclic and heterocyclic systems is a major focus of organic chemistry. mdpi.comchemrxiv.org However, no documented examples of the integration of this compound into such complex frameworks could be located.

Utilization in Peptide Chemistry (as a Reagent or Component)

Peptide chemistry often employs specialized reagents and building blocks to facilitate the synthesis of peptides or to create peptidomimetics with enhanced properties. nih.gov There is no evidence in the reviewed literature to suggest that this compound has been utilized as a reagent or incorporated as a component in peptide synthesis.

Development of Chiral Auxiliaries and Ligands Incorporating the this compound Moiety

Chiral ligands and auxiliaries are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. buchler-gmbh.com While the piperidine scaffold is a component of some chiral ligands, there are no specific reports on the development or application of chiral auxiliaries or ligands derived from this compound.

Potential in Polymer and Material Science Applications

The incorporation of functional moieties into polymers can impart desirable properties. mdpi.com However, the potential of this compound in polymer and material science remains unexplored in the available literature.

Incorporation into Polymer Backbones or Side Chains

No studies have been found that describe the incorporation of this compound into either the backbone or side chains of polymers.

Functional Materials with Tunable Properties

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a thorough investigation into the chemical compound this compound, a comprehensive analysis as per the requested detailed outline cannot be fulfilled at this time due to a significant lack of publicly available scientific literature and research data specifically pertaining to this molecule.

Initial and subsequent targeted searches for "this compound" across various scientific databases and chemical literature repositories have yielded minimal to no specific information regarding its synthesis, reactivity, computational studies, or applications. The vast majority of search results instead pertain to the related but distinct compounds, 4-Methylpiperidine (B120128) and 4-Isopropoxy-piperidine . While these molecules share structural similarities with the target compound, the strict focus of the requested article on "this compound" prevents the inclusion of data from these analogues.

Conclusion and Future Research Directions

Emerging Roles in Diverse Fields of Chemical Synthesis and Innovation:The absence of literature means there are no documented emerging roles for this specific compound.

It is possible that research on 4-Isopropoxy-4-methylpiperidine exists within proprietary databases, patent literature not captured by standard search engines, or in niche publications. However, based on the extensive search of publicly accessible information, there is insufficient data to construct a scientifically accurate and detailed article as per the user's stringent requirements.

Therefore, while the exploration of novel chemical entities is a vital aspect of chemical science, in the case of this compound, the foundational research required to generate the requested in-depth article is not currently available in the public domain.

Q & A

Q. What are the recommended synthetic routes for 4-Isopropoxy-4-methylpiperidine, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound can be adapted from analogous piperidine derivatives. A common approach involves nucleophilic substitution or Grignard reactions. For example:

- Grignard Reaction : React 4-methylpiperidine with isopropyl bromide under anhydrous conditions (e.g., THF solvent, 0–5°C) to introduce the isopropoxy group. Ensure exclusion of moisture to prevent reagent hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 1 mL/min flow rate, UV detection at 254 nm) .

- Yield Optimization : Adjust reaction time (12–24 hours) and stoichiometry (1.2 equivalents of isopropyl bromide). Continuous flow reactors may improve scalability and reduce side reactions .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include:

- Piperidine protons : Multiplets at δ 2.4–3.1 ppm (N-CH2 and axial/equatorial Hs).

- Isopropoxy group : Doublet at δ 1.2–1.4 ppm (CH(CH3)2) and septet at δ 3.8–4.2 ppm (OCH(CH3)2).

- Methyl group : Singlet at δ 1.0–1.2 ppm (C-CH3) .

- 13C NMR : Confirm quaternary carbons (e.g., piperidine C4 at ~70 ppm, isopropoxy C-O at ~75 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation. Avoid exposure to light (use amber vials) .

- Degradation Pathways : Hydrolysis of the isopropoxy group may occur in humid environments. Monitor via periodic TLC or HPLC. Stabilize with antioxidants (e.g., BHT at 0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization be resolved?

- Methodological Answer :

- Cross-Validation : Compare with computational predictions (DFT calculations for NMR chemical shifts) . Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ and rule out adducts.

- Impurity Analysis : Employ LC-MS to detect trace byproducts (e.g., dealkylated derivatives). For example, a peak at m/z 128 may indicate piperidine backbone degradation .

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., ring inversion in piperidine) or diastereomer formation. Variable-temperature NMR can clarify conformational equilibria .

Q. What role does the isopropoxy group play in modulating the compound’s reactivity in SN2 reactions?

- Methodological Answer :

- Steric Effects : The bulky isopropoxy group at C4 hinders nucleophilic attack at adjacent positions. For example, in alkylation reactions, lower yields are observed compared to less-substituted analogs .

- Electronic Effects : The electron-donating isopropoxy group increases electron density at the piperidine nitrogen, enhancing its nucleophilicity in protonation or quaternization reactions. Quantify via Hammett substituent constants (σmeta/σpara) .

- Experimental Design : Compare reaction rates with 4-methoxy-4-methylpiperidine (smaller substituent) to isolate steric vs. electronic contributions .

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro, nitro) at C4. Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays .

- Pharmacokinetic Profiling : Assess logP (octanol/water partition) to balance lipophilicity (target: 2–3). Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising blood-brain barrier penetration .

- Case Study : A derivative with a para-fluorobenzoyl group showed enhanced binding to serotonin receptors (Ki = 12 nM vs. 45 nM for parent compound) in radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.